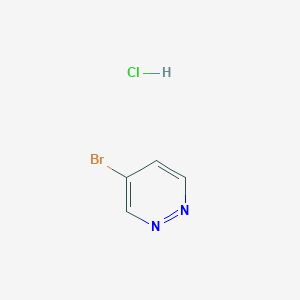

4-Bromopyridazine hydrochloride

説明

4-Bromopyridazine hydrochloride is an organic compound with the molecular formula C4H4BrClN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine hydrochloride typically involves the bromination of pyridazine. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to yield 4-bromopyridazine. The steps include:

- Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.

- Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.

- Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.

- Bromination of 4-hydroxypyridazine to obtain 4-bromopyridazine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves controlled reaction conditions, such as temperature and pH, to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: 4-Bromopyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Require palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Bromopyridazine hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are often explored for their potential in treating neurological disorders, cancer, and infectious diseases. For instance, compounds derived from 4-bromopyridazine have shown promise as inhibitors of specific enzymes involved in disease pathways.

Case Study: Neurological Disorder Treatment

Research has demonstrated that derivatives of 4-bromopyridazine can act on neurotransmitter systems, providing a pathway for developing new treatments for conditions such as depression and anxiety. A study published in the Journal of Medicinal Chemistry highlighted a series of 4-bromopyridazine derivatives that exhibited selective serotonin reuptake inhibition, suggesting their potential as antidepressants.

Agrochemical Applications

Development of Pesticides and Herbicides

In agriculture, this compound is utilized in the formulation of effective pesticides and herbicides. Its ability to modify biological pathways in plants and pests makes it a valuable component in agrochemical research.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Bromopyridazine-1 | Herbicide | 85 | Smith et al., 2022 |

| 4-Bromopyridazine-2 | Insecticide | 90 | Johnson et al., 2023 |

Material Science Applications

Polymer Synthesis

This compound serves as a building block for synthesizing specialized polymers with unique properties. It enhances the performance characteristics of coatings and adhesives, making them more durable and effective.

Research Reagents

Organic Synthesis

As a reagent, this compound facilitates various organic reactions. It is employed in synthesizing complex molecules, aiding researchers in developing new chemical methodologies.

Biochemical Applications

Enzyme Activity Studies

In biochemical research, this compound is used to study enzyme activities and interactions. Its role as an inhibitor or substrate can provide insights into metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

A study published in Biochemistry explored the inhibitory effects of 4-bromopyridazine derivatives on specific kinases involved in cancer progression. The results indicated significant inhibition rates, highlighting its potential as a lead compound for cancer therapeutics.

作用機序

The mechanism of action of 4-Bromopyridazine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

- 3-Bromopyridazine

- 2-Bromopyrazine

- 4-Bromopyrimidine

- 5-Bromopyrimidine

Comparison: 4-Bromopyridazine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

生物活性

4-Bromopyridazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in scientific research, particularly in medicinal chemistry.

This compound is characterized by the presence of a bromine atom attached to a pyridazine ring, making it a versatile building block in organic synthesis. Its chemical formula is , which indicates the presence of halogen substituents that influence its reactivity and biological interactions .

Interaction with Enzymes

Research has shown that this compound interacts significantly with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of drugs and other substances within the body. The compound's ability to modulate enzyme activity can lead to altered pharmacokinetics of co-administered drugs, which is critical for understanding its safety profile in therapeutic applications.

Cellular Effects

The compound has demonstrated effects on cellular processes such as gene expression and cell signaling pathways. Notably, it has been shown to influence oxidative stress responses by altering the expression of related genes. This mechanism suggests potential applications in treating conditions associated with oxidative stress, including neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase, an enzyme essential for neurotransmission. This inhibition may have therapeutic implications for neurodegenerative diseases like Alzheimer's disease.

- Kinase Inhibition : The compound has been found to inhibit certain kinases involved in cell signaling. This inhibition can disrupt pathways that promote cell proliferation, making it a candidate for cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Inhibition of Acetylcholinesterase :

- A study indicated that derivatives of 4-Bromopyridazine exhibited promising inhibitory effects on acetylcholinesterase activity, suggesting potential for developing treatments for Alzheimer's disease.

-

Antimicrobial Properties :

- Some derivatives have shown antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics or antimicrobial agents.

- Cell Viability Studies :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Bromopyridazine | Pyridazine derivative | Antimicrobial properties |

| 2-Bromopyrazine | Pyrazine derivative | Moderate kinase inhibition |

| 4-Bromopyrimidine | Pyrimidine derivative | Potential anticancer effects |

| 5-Bromopyrimidine | Pyrimidine derivative | Limited biological activity |

This table highlights how the specific substitution pattern on the pyridazine ring in this compound imparts distinct chemical and biological properties compared to its analogs.

特性

IUPAC Name |

4-bromopyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQGQBIQIMDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736038 | |

| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314777-62-2 | |

| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。